N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate

Overview

Description

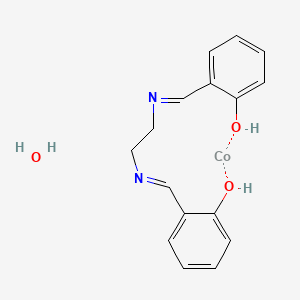

N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate (CAS 207124-68-3) is a cobalt(II) complex with the molecular formula [CH₂N=CHC₆H₄-2-(O)]₂Co·xH₂O and a molecular weight of 343.24 g/mol (anhydrous basis) . It is a dark brown powder with applications spanning catalysis, ion-selective sensors, and oxidation reactions. The compound features a salen-type ligand (Schiff base derived from salicylaldehyde and ethylenediamine), forming a square-planar coordination geometry around the cobalt center . Its hydrate form enhances solubility in polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), critical for catalytic and synthetic applications .

Preparation Methods

Synthesis of the Schiff Base Ligand: N,N'-Bis(salicylidene)ethylenediamine

The initial step in preparing N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate involves the condensation reaction between salicylaldehyde and ethylenediamine to form the Schiff base ligand.

- Reaction: Two moles of salicylaldehyde react with one mole of ethylenediamine.

- Conditions: Typically carried out in ethanol as a solvent under reflux.

- Mechanism: The primary amine groups of ethylenediamine condense with the aldehyde groups of salicylaldehyde, releasing water and forming imine (C=N) bonds.

- Outcome: Formation of the tetradentate ligand N,N'-Bis(salicylidene)ethylenediamine with two phenolic oxygen and two imine nitrogen donor atoms.

Complexation with Cobalt(II) Salt

After preparing the Schiff base ligand, coordination with cobalt(II) ions forms the target complex.

- Cobalt Source: Commonly cobalt(II) acetate or cobalt(II) chloride.

- Reaction Medium: Ethanol or other suitable organic solvents.

- Procedure: The Schiff base ligand is dissolved in ethanol and mixed with the cobalt(II) salt solution.

- Conditions: The mixture is refluxed for several hours to facilitate complexation.

- Hydration: The product typically crystallizes as a hydrate, incorporating water molecules into the crystal lattice.

- Isolation: The complex is isolated by filtration, washed, and dried.

Typical Reaction Scheme

$$

\text{2 Salicylaldehyde} + \text{Ethylenediamine} \xrightarrow[\text{Reflux}]{\text{Ethanol}} \text{N,N'-Bis(salicylidene)ethylenediamine (Ligand)}

$$

$$

\text{Ligand} + \text{Co}^{2+} \xrightarrow[\text{Reflux}]{\text{Ethanol}} \text{this compound}

$$

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Schiff base ligand formation | Salicylaldehyde (2 eq), ethylenediamine (1 eq), ethanol, reflux | 2–4 hours | ~78 °C (boiling ethanol) | 85–95% | Water formed is removed to drive reaction |

| Complexation with Co(II) salt | Ligand solution + Co(II) acetate/chloride, ethanol, reflux | 3–6 hours | ~78 °C (boiling ethanol) | 80–90% | Hydrate crystallizes upon cooling |

Industrial and Scale-Up Considerations

- Scale-Up: Industrial synthesis involves scaling the laboratory reflux procedure with careful control of temperature, solvent volume, and reaction time to maximize yield and purity.

- Purification: Crystallization and washing steps are optimized to remove unreacted starting materials and byproducts.

- Solvent Recovery: Ethanol is commonly recycled to reduce costs and environmental impact.

- Quality Control: Purity is assessed by elemental analysis, IR spectroscopy (imine C=N stretch), UV-Vis spectroscopy, and sometimes X-ray crystallography.

Research Findings on Preparation Optimization

- Effect of Solvent: Ethanol is preferred for its ability to dissolve both ligand and cobalt salts and to facilitate reflux conditions.

- Temperature Control: Maintaining reflux temperature ensures complete condensation and complexation without decomposition.

- Reaction Time: Prolonged reflux (3–6 hours) improves complex formation but excessive heating may degrade the product.

- Hydration State: The hydrate form is stabilized by crystallization conditions; drying under vacuum can remove water but may alter complex properties.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Ligand Formation | Condensation of salicylaldehyde and ethylenediamine in ethanol under reflux |

| Complexation | Reaction of ligand with cobalt(II) salt in ethanol under reflux |

| Solvent | Ethanol |

| Temperature | Reflux (~78 °C) |

| Reaction Time | Ligand: 2–4 hours; Complexation: 3–6 hours |

| Product Isolation | Crystallization, filtration, washing, drying |

| Product Form | Hydrate form with water molecules incorporated |

| Yield | Ligand: 85–95%; Complex: 80–90% |

Key Analytical Data Supporting Preparation

- Infrared Spectroscopy (IR): Characteristic imine (C=N) stretching band around 1620 cm⁻¹ confirms Schiff base formation.

- UV-Vis Spectroscopy: Metal-to-ligand charge transfer bands confirm complexation.

- Elemental Analysis: Matches theoretical values for C, H, N, Co, and H₂O content.

- X-ray Crystallography: Confirms octahedral geometry around cobalt with tetradentate ligand coordination and water molecules in the lattice.

Chemical Reactions Analysis

Types of Reactions

N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different cobalt oxidation states.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The ligand can undergo substitution reactions where the cobalt center is replaced by other metal ions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions may produce cobalt(II) complexes .

Scientific Research Applications

N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate has several scientific research applications, including:

Catalysis: It is used as a catalyst in various organic reactions due to its ability to coordinate with different substrates.

Biological Activity: The compound exhibits potential antibacterial and antifungal properties, making it a candidate for pharmaceutical research.

Material Science: It is studied for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate involves its ability to coordinate with various substrates through its Schiff base ligand. The compound can form stable complexes with different metal ions, which can then participate in various catalytic and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .

Comparison with Similar Compounds

Structural Analogues with Varied Ligand Backbones

Key Differences :

- Backbone Rigidity : Ethylenediamine derivatives (e.g., the target compound) exhibit greater flexibility than cyclohexanediamine or phenylenediamine analogs, influencing catalytic activity and metal-binding selectivity .

- Substituent Effects : Methoxy groups in cyclohexanediamine derivatives enhance steric hindrance and electronic modulation, improving enantioselectivity in Diels-Alder reactions .

Metal-Salen Complexes with Alternative Metal Centers

Key Differences :

- Redox Activity : Cobalt(II) complexes exhibit reversible Co(II)/Co(III) redox behavior, enabling catalytic oxidation, whereas copper(II) analogs prioritize adsorption via Lewis acid-base interactions .

- Sensor Performance: Cobalt-based sensors show superior selectivity for CrO₄²⁻ (detection limit: 1.0 × 10⁻⁶ M) compared to nickel-based membranes, which are prone to interference from NO₃⁻ and SO₄²⁻ .

Performance in Catalytic Oxidation

Key Findings :

- Catalytic Efficiency: The target compound outperforms non-metallated salen ligands in oxidation reactions but is less efficient than Mn(III)-salen complexes in epoxidation .

- Adsorption vs. Catalysis : Cobalt-salens excel in ion capture (e.g., Pb²⁺, CrO₄²⁻) due to strong Lewis acid character, while copper analogs dominate in redox-driven environmental remediation .

Biological Activity

N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate, commonly referred to as Co(SALEN), is a cobalt(II) complex derived from the condensation of salicylaldehyde and ethylenediamine. This compound has garnered attention for its potential biological activities, particularly its antibacterial and antifungal properties. This article explores the biological activity of Co(SALEN), supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₆H₁₆CoN₂O₃

- Molecular Weight : 343.24 g/mol

- CAS Number : 207124-68-3

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various substrates, including biomolecules. The coordination chemistry of the cobalt center allows it to interact with biological targets, potentially disrupting cellular processes.

Antibacterial Activity

Research indicates that Co(SALEN) exhibits significant antibacterial properties against a range of bacterial strains. The following table summarizes the antibacterial activity data:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Antifungal Activity

Co(SALEN) also demonstrates antifungal properties, making it a candidate for therapeutic applications against fungal infections. The following table highlights its antifungal efficacy:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 25 µg/mL | |

| Aspergillus niger | 50 µg/mL |

Case Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of Co(SALEN) against several clinical isolates. The results indicated that Co(SALEN) inhibited bacterial growth effectively, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal activity of Co(SALEN) against opportunistic pathogens in immunocompromised patients. The compound showed promising results in inhibiting fungal growth, highlighting its potential application in clinical settings.

Research Findings

Recent studies have explored various aspects of Co(SALEN), including:

- Catalytic Properties : Co(SALEN) has been studied for its role as a catalyst in organic reactions, enhancing reaction rates and selectivity.

- Mechanistic Studies : Electrochemical studies have provided insights into the oxidation mechanisms involving Co(SALEN), further elucidating its reactivity and potential biological interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthesis and characterization methods for N,N'-Bis(salicylidene)ethylenediaminocobalt(II) hydrate?

The compound is synthesized via template-directed Schiff base condensation. A typical protocol involves reacting salicylaldehyde with ethylenediamine in the presence of cobalt(II) salts under reflux conditions. For example, in Diels-Alder catalysis, the complex is prepared by dissolving cobalt(II) salts and the ligand in anhydrous DMF, followed by oxygenation to activate the catalyst . Characterization employs UV-Vis spectroscopy (to confirm ligand-to-metal charge transfer bands), thermogravimetric analysis (TGA) for thermal stability, and cyclic voltammetry to assess redox behavior. NMR and mass spectrometry are used for ligand validation, while X-ray crystallography or EPR may resolve coordination geometry .

Q. What safety precautions are critical when handling this compound in the laboratory?

The compound is a skin and eye irritant (Category 2/2A). Handling requires PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Avoid contact with oxidizers due to potential gas emissions during decomposition. Emergency measures include flushing eyes with water for 15 minutes and using ethanol to wash contaminated skin .

Advanced Research Questions

Q. How does the cobalt coordination geometry in this Schiff base complex affect its catalytic activity in oxidation or Diels-Alder reactions?

The square-planar or octahedral geometry of Co(II) modulates electron transfer efficiency and substrate binding. In Diels-Alder reactions, the complex acts as a Lewis acid catalyst, where the cobalt center polarizes the dienophile (e.g., quinones). Oxygen bubbling in DMF enhances catalytic activity by stabilizing the Co(III) intermediate, as shown in a 67% yield improvement for 6-hydroxynaphthalene-1,4-dione synthesis . Catalytic efficiency is further influenced by solvent polarity and counterion effects, which alter redox potentials .

Q. Why does the copper complex of this ligand underperform in dye-sensitized solar cells (DSSCs) compared to the free ligand?

The free ligand exhibits stronger absorption in the visible range (400–500 nm) due to uncoordinated hydroxyl groups, which enhance light harvesting. Coordination with copper quenches these groups, reducing photon absorption. Electrochemical impedance spectroscopy reveals higher charge-transfer resistance in the copper complex, lowering electron injection efficiency into TiO₂. Photovoltaic studies show ligand-based DSSCs achieve higher Jsc (short-circuit current) and PCE (power conversion efficiency) than copper complexes .

Q. What strategies optimize the adsorption efficiency of derivatives for heavy metal removal (e.g., ²¹⁰Pb)?

Functionalizing the ligand with carboxylated multi-walled carbon nanotubes (MWCNT-COOH) increases surface area and binding sites. Batch adsorption studies demonstrate >95% ²¹⁰Pb removal within 30 minutes at pH 5–6. The Cu(II) complex exhibits higher selectivity due to stronger Lewis acid-base interactions with Pb²⁺. Optimization parameters include contact time, ionic strength, and competing ion concentrations. Post-adsorption, the material is regenerated using 0.1 M HNO₃ without significant capacity loss .

Q. How do structural modifications of the ligand alter the complex’s photophysical and charge-transport properties?

Substituents on the aromatic rings (e.g., methoxy, nitro groups) redshift absorption spectra by extending π-conjugation, as shown in TD-DFT studies. Electron-withdrawing groups lower the LUMO energy, improving electron affinity for charge transport. For example, N,N'-bis(salicylidene)-p-phenylenediamine derivatives exhibit higher hole mobility (μₕ ≈ 10⁻³ cm² V⁻¹ s⁻¹) due to planar molecular packing, making them suitable for organic electronics. Steric hindrance from bulky substituents, however, can disrupt crystallinity and reduce conductivity .

Properties

CAS No. |

207124-68-3 |

|---|---|

Molecular Formula |

C16H16CoN2O3 |

Molecular Weight |

343.24 g/mol |

IUPAC Name |

cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate |

InChI |

InChI=1S/C16H16N2O2.Co.H2O/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;;/h1-8,11-12,19-20H,9-10H2;;1H2/q;+2;/p-2 |

InChI Key |

ZHOAQDMEVUBLJP-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.O.[Co] |

Canonical SMILES |

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].O.[Co+2] |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.